S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate: is a complex organic compound known for its unique structure and properties. . This compound is primarily used in research and industrial applications due to its distinctive chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate involves multiple steps, typically starting with the preparation of intermediate compounds such as tert-Butyl (20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl)carbamate . The reaction conditions often require controlled environments with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions: S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and conditions specific to the type of reaction being performed.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophiles or electrophiles depending on the nature of the substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical studies to understand molecular interactions and pathways.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and chemicals
Wirkmechanismus
The mechanism of action of S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl)carbamate
- 20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
- S-(14-Hydroxy-3,6,9,12-tetraoxatetradec-1-yl) ethanethioate
Uniqueness: What sets S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate apart from similar compounds is its specific functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Eigenschaften
Molekularformel |
C16H32O8S |
---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
S-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C16H32O8S/c1-16(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-17/h17H,2-15H2,1H3 |
InChI-Schlüssel |
HNTVFODOXAZOEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.